molecular formula C14H9NO3 B1310127 7-Hydroxy-4-(pyridin-2-yl)coumarin CAS No. 386704-10-5

7-Hydroxy-4-(pyridin-2-yl)coumarin

Cat. No.: B1310127
CAS No.: 386704-10-5
M. Wt: 239.23 g/mol
InChI Key: WJXWVAVFUWNSBN-UHFFFAOYSA-N
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Description

7-Hydroxy-4-(pyridin-2-yl)coumarin is a synthetic organic compound belonging to the coumarin family. Coumarins are a class of compounds characterized by a benzene ring fused to an α-pyrone ring. This particular compound is notable for its unique structure, which includes a hydroxy group at the 7th position and a pyridin-2-yl group at the 4th position. These structural features contribute to its distinctive chemical and biological properties.

Biochemical Analysis

Biochemical Properties

7-Hydroxy-4-(pyridin-2-yl)coumarin plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound has been shown to inhibit the activity of certain enzymes, such as DNA gyrase, which is crucial for bacterial DNA replication . Additionally, this compound can bind to proteins involved in oxidative stress responses, thereby modulating their activity and contributing to its antioxidant properties . These interactions highlight the compound’s potential as an antimicrobial and antioxidant agent.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells . This inhibition is partly due to its ability to interfere with cell signaling pathways that regulate cell growth and apoptosis . Furthermore, this compound can modulate gene expression by affecting transcription factors and other regulatory proteins . These cellular effects make it a promising candidate for cancer therapy.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is the inhibition of enzyme activity by binding to the active sites of target enzymes . This binding can prevent the enzymes from catalyzing their respective reactions, leading to a decrease in their activity. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other DNA-binding proteins . These molecular interactions contribute to the compound’s overall biological activity.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are important factors to consider. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to its degradation, resulting in a decrease in its biological activity . Long-term studies have also indicated that this compound can have sustained effects on cellular function, particularly in terms of its antioxidant and anticancer properties .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, the compound has been shown to exhibit beneficial effects, such as reducing oxidative stress and inhibiting tumor growth . At high doses, it can cause toxic effects, including liver and kidney damage . These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can then be further processed and excreted from the body. The compound’s interaction with metabolic enzymes can also affect the levels of other metabolites, potentially influencing overall metabolic flux . Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cells, the compound can accumulate in certain organelles, such as the mitochondria and nucleus, where it exerts its biological effects . The distribution of this compound within the body can also be influenced by factors such as tissue permeability and blood flow .

Subcellular Localization

The subcellular localization of this compound is an important determinant of its activity and function. The compound has been found to localize primarily in the mitochondria and nucleus, where it can interact with mitochondrial enzymes and nuclear transcription factors . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to these compartments . Understanding the subcellular localization of this compound can provide insights into its mechanisms of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-4-(pyridin-2-yl)coumarin typically involves the Knoevenagel condensation reaction. This reaction is carried out by reacting 7-hydroxycoumarin with pyridine-2-carbaldehyde in the presence of a base such as piperidine . The reaction conditions often include refluxing the mixture in a suitable solvent like ethanol or methanol.

Industrial Production Methods

For industrial production, the synthesis process can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve using continuous flow reactors and automated systems to control temperature, pressure, and reaction time more precisely .

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-4-(pyridin-2-yl)coumarin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

7-Hydroxy-4-(pyridin-2-yl)coumarin has a wide range of applications in scientific research:

Properties

IUPAC Name

7-hydroxy-4-pyridin-2-ylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO3/c16-9-4-5-10-11(12-3-1-2-6-15-12)8-14(17)18-13(10)7-9/h1-8,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJXWVAVFUWNSBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC(=O)OC3=C2C=CC(=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00420709
Record name 7-Hydroxy-4-(pyridin-2-yl)-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00420709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

386704-10-5
Record name 7-Hydroxy-4-(2-pyridinyl)-2H-1-benzopyran-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=386704-10-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Hydroxy-4-(pyridin-2-yl)-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00420709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Hydroxy-4-(pyridin-2-yl)coumarin
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